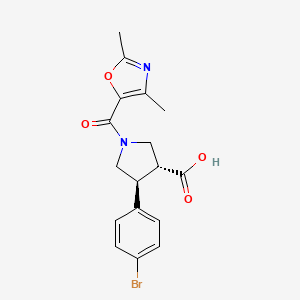![molecular formula C17H20ClNO4 B7338430 2-[(4-chlorophenyl)methyl-[(2S,3R)-2-ethenyloxane-3-carbonyl]amino]acetic acid](/img/structure/B7338430.png)
2-[(4-chlorophenyl)methyl-[(2S,3R)-2-ethenyloxane-3-carbonyl]amino]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-chlorophenyl)methyl-[(2S,3R)-2-ethenyloxane-3-carbonyl]amino]acetic acid, also known as MK-886, is a potent inhibitor of 5-lipoxygenase activating protein (FLAP). FLAP is an essential protein involved in the biosynthesis of leukotrienes, which are inflammatory mediators implicated in various diseases such as asthma, arthritis, and cancer. Inhibition of FLAP by MK-886 has been shown to have anti-inflammatory and anti-cancer effects in preclinical studies.
Mecanismo De Acción
2-[(4-chlorophenyl)methyl-[(2S,3R)-2-ethenyloxane-3-carbonyl]amino]acetic acid binds to FLAP and inhibits its function, thereby preventing the biosynthesis of leukotrienes. Leukotrienes are potent inflammatory mediators that play a crucial role in the pathogenesis of various diseases. Inhibition of leukotriene biosynthesis by this compound leads to a reduction in inflammation and cancer progression.
Biochemical and Physiological Effects
This compound has been shown to have anti-inflammatory and anti-cancer effects in preclinical studies. Inhibition of leukotriene biosynthesis by this compound leads to a reduction in inflammation and cancer progression. Furthermore, this compound has been shown to have a synergistic effect with other anti-inflammatory and anti-cancer agents, such as nonsteroidal anti-inflammatory drugs (NSAIDs) and chemotherapeutic agents.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[(4-chlorophenyl)methyl-[(2S,3R)-2-ethenyloxane-3-carbonyl]amino]acetic acid has several advantages for lab experiments. It is a potent and selective inhibitor of FLAP, which makes it a valuable tool for studying the role of leukotrienes in various diseases. Furthermore, this compound has been extensively studied in preclinical models, and its mechanism of action is well understood. However, this compound has some limitations. It is not suitable for use in clinical trials due to its toxicity and lack of selectivity for FLAP. Furthermore, the synthesis of this compound is complex and requires specialized equipment and expertise.
Direcciones Futuras
There are several future directions for research on 2-[(4-chlorophenyl)methyl-[(2S,3R)-2-ethenyloxane-3-carbonyl]amino]acetic acid. One area of focus is the development of more potent and selective analogs of this compound for use in preclinical studies. Another area of focus is the identification of new targets for this compound and other FLAP inhibitors. Finally, there is a need for further research on the safety and toxicity of FLAP inhibitors, including this compound, to determine their potential for use in clinical trials.
Métodos De Síntesis
2-[(4-chlorophenyl)methyl-[(2S,3R)-2-ethenyloxane-3-carbonyl]amino]acetic acid was first synthesized by Merck & Co. in 1991. The synthesis involves the condensation of 4-chlorobenzylamine with (2S,3R)-3-(2-methoxyethoxy)oxiran-2-carboxylic acid, followed by the addition of a carbamate protecting group and subsequent deprotection to yield this compound. The synthesis has been optimized over the years, and various analogs of this compound have been developed to improve its potency and selectivity.
Aplicaciones Científicas De Investigación
2-[(4-chlorophenyl)methyl-[(2S,3R)-2-ethenyloxane-3-carbonyl]amino]acetic acid has been extensively studied in preclinical models of inflammation and cancer. In vitro studies have shown that this compound inhibits the production of leukotrienes in various cell types, including neutrophils, eosinophils, and monocytes. In vivo studies have demonstrated that this compound reduces inflammation in animal models of asthma, arthritis, and colitis. Furthermore, this compound has been shown to inhibit tumor growth and metastasis in preclinical models of breast, lung, and prostate cancer.
Propiedades
IUPAC Name |
2-[(4-chlorophenyl)methyl-[(2S,3R)-2-ethenyloxane-3-carbonyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO4/c1-2-15-14(4-3-9-23-15)17(22)19(11-16(20)21)10-12-5-7-13(18)8-6-12/h2,5-8,14-15H,1,3-4,9-11H2,(H,20,21)/t14-,15+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLNXRHDJQQBOSZ-CABCVRRESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1C(CCCO1)C(=O)N(CC2=CC=C(C=C2)Cl)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@H]1[C@@H](CCCO1)C(=O)N(CC2=CC=C(C=C2)Cl)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[[(2S,4S)-4-fluoro-1-[(1-methylimidazol-2-yl)methyl]pyrrolidin-2-yl]methyl]-7-methyl-1-benzofuran-3-carboxamide](/img/structure/B7338348.png)
![N-[[(2S,4S)-4-fluoro-1-[(2-methylpyrazol-3-yl)methyl]pyrrolidin-2-yl]methyl]-7-methyl-1-benzofuran-3-carboxamide](/img/structure/B7338356.png)
![N-[(1R,3S)-3-cyanocyclopentyl]bicyclo[2.2.2]octane-2-carboxamide](/img/structure/B7338362.png)
![[(3aS,6aS)-1-benzyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-5-yl]-(1-methylbenzimidazol-5-yl)methanone](/img/structure/B7338366.png)
![[(2R,4R)-2,4-dimethylpiperidin-1-yl]-(5-methylpyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B7338376.png)
![[(2R,4R)-2,4-dimethylpiperidin-1-yl]-(1-methylbenzimidazol-5-yl)methanone](/img/structure/B7338384.png)
![[(2R,4R)-2,4-dimethylpiperidin-1-yl]-(5-phenylmethoxypyrazin-2-yl)methanone](/img/structure/B7338390.png)
![1-[(2R,4R)-2,4-dimethylpiperidin-1-yl]-2-phenylpropan-1-one](/img/structure/B7338393.png)
![N-[(1R,2R)-2-hydroxycyclobutyl]-5-methyl-1-quinolin-5-yltriazole-4-carboxamide](/img/structure/B7338401.png)
![N-[(1R,2R)-2-hydroxycyclobutyl]-1-methyl-3-pyridin-3-ylpyrazole-4-carboxamide](/img/structure/B7338412.png)
![1-[(4aS,7aS)-6-methyl-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-1-yl]-2-(2-methylindol-1-yl)ethanone](/img/structure/B7338418.png)
![3-[2-[(2R,3R)-2-(4-chlorophenyl)-3-hydroxypyrrolidin-1-yl]-2-oxoethyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B7338420.png)

![2-[3-[[(2S,3R)-2-ethenyloxane-3-carbonyl]amino]phenoxy]acetic acid](/img/structure/B7338446.png)
